Alpha-5-Methyluridine

Nucleoside Chemistry Stereochemistry Quality Control

Researchers requiring stereochemically defined α-anomers cannot substitute the β-anomer without invalidating results. Alpha-5-Methyluridine provides the authentic α-configuration for HPLC reference, enzyme probe studies, and mRNA modification research. • Mp 174-175 °C (9-10 °C below β-anomer) for orthogonal identity confirmation • Enables α/β discrimination studies in nucleoside salvage pathways and transporter recognition • Serves as reference standard for β-selective stavudine/AZT synthesis QC

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
CAS No. 3258-09-1
Cat. No. B12747565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-5-Methyluridine
CAS3258-09-1
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9+/m1/s1
InChIKeyDWRXFEITVBNRMK-PULFBKJNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-5-Methyluridine: A Specialized Nucleoside for Research


Alpha-5-Methyluridine (CAS: 3258-09-1) is an α-anomer of 5-methyluridine, characterized by an inverted stereochemical configuration at the anomeric carbon (C1') relative to the naturally occurring β-anomer . This α-configuration distinguishes it fundamentally from both the β-anomer of 5-methyluridine (CAS: 1463-10-1) and the deoxyribonucleoside thymidine (CAS: 50-89-5) [1]. With a molecular formula of C10H14N2O6 and molecular weight of 258.23 g/mol , the compound exhibits a reported melting point of 174-175 °C, which is approximately 9-10 °C lower than that of the β-anomer . As an α-nucleoside, this compound serves as a non-natural stereoisomer with distinct recognition properties by nucleoside-metabolizing enzymes compared to its β-configured counterparts [2].

Probe Type Non-natural α-nucleoside for stereochemical recognition studies
Reference Standard Authentic α-anomer for isomer purity verification in β-selective syntheses
Enzyme Studies Probe for α/β anomeric discrimination by nucleoside phosphorylases and kinases

Why Alpha-5-Methyluridine Cannot Be Substituted


The α-configuration of Alpha-5-Methyluridine fundamentally alters its recognition by nucleoside-processing enzymes compared to its β-anomer and related compounds. While uridine phosphorylase exhibits equivalent activity toward uridine and 5-methyluridine (β-configuration), thymidine phosphorylase demonstrates strict specificity for the deoxyribosyl moiety, rejecting ribose-containing nucleosides entirely [1]. This enzyme recognition divergence means that α-anomers may exhibit substrate or inhibitor properties distinct from their β-counterparts [2]. Furthermore, the synthesis of α-nucleosides is thermodynamically disfavored relative to β-anomer formation, making purified α-anomer a specialized reagent that cannot be approximated by the more readily available β-5-methyluridine . For applications requiring stereochemically defined α-configuration—whether as enzyme specificity probes, non-natural incorporation studies, or synthetic intermediates—substitution with the β-anomer or thymidine invalidates experimental outcomes.

β-5-Methyluridine (CAS 1463-10-1): Inverted anomeric configuration may alter enzyme substrate/inhibitor properties and recognition.
Thymidine (CAS 50-89-5): Deoxyribose sugar precludes uridine phosphorylase cleavage; distinct metabolic routing may not transfer.
Racemic mixture or undefined stereochemistry: Cannot ensure α-configuration-specific outcomes in incorporation or inhibition assays.

Alpha-5-Methyluridine: Key Differentiation Evidence


Physicochemical Properties vs. β-5-Methyluridine

Alpha-5-Methyluridine exhibits a melting point of 174-175 °C, which is approximately 9-10 °C lower than the melting point of β-5-methyluridine (ribothymidine, CAS: 1463-10-1) reported at 184 °C [1]. This thermal property difference reflects the distinct crystalline packing and intermolecular interactions conferred by the inverted stereochemistry at the anomeric carbon. The α-configuration produces a distinct stereochemical environment that alters hydrogen-bonding networks in the solid state, providing a verifiable quality control parameter for distinguishing the α-anomer from its β-counterpart.

Melting Point vs. β-5-Methyluridine
Head-to-head
Δ = -9 to -10 °C (α-anomer lower)
Supports isomer identity verification via thermal analysis
Purity-dependent measurement; orthogonal QC parameter
Nucleoside Chemistry Stereochemistry Quality Control

Purine Nucleoside Analog Classification

Alpha-5-Methyluridine is functionally classified as a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies . This classification distinguishes it from β-5-methyluridine, which functions as an endogenous methylated nucleoside in RNA metabolism rather than as a purine analog antimetabolite [1]. Purine nucleoside analogs of this class exert anticancer effects through inhibition of DNA synthesis and induction of apoptosis . The α-configuration may contribute to altered recognition by nucleoside transporters and activating kinases compared to endogenous nucleosides, though direct comparative transport kinetics data for this specific compound remain sparse.

Purine Nucleoside Analog Classification
Class-level
Antimetabolite classification; apoptosis/DNA synthesis inhibition reported
Class-level functional context; direct kinetics data to verify
Vendor documentation source; requires independent validation
Antimetabolite Nucleoside Analog Cancer Research

5-Methyluridine vs. Thymidine: Phosphorylase Specificity

Uridine phosphorylase (UP) from Lactobacillus casei exhibits equivalent catalytic activity toward uridine and 5-methyluridine, while showing low activity toward thymidine [1]. Conversely, thymidine phosphorylase (TP) demonstrates strict specificity for the deoxyribosyl moiety, requiring a 2'-deoxyribose sugar for substrate recognition and rejecting ribose-containing nucleosides including 5-methyluridine [1]. This reciprocal enzyme specificity pattern defines distinct metabolic routing: 5-methyluridine (ribose-containing) is processed by UP but not TP, whereas thymidine (deoxyribose-containing) is the natural substrate for TP. Alpha-5-Methyluridine, bearing the α-configuration, may exhibit further altered recognition by these phosphorylases compared to the β-anomer, though direct kinetic data for the α-anomer specifically are not available in the retrieved literature.

Phosphorylase Specificity: m5U vs. Thymidine
Cross-study
Reciprocal UP/TP specificity; ribose vs. deoxyribose discrimination
Non-interchangeable metabolic routing in salvage pathway studies
Purified Lactobacillus casei enzymes; in vitro context
Enzyme Specificity Nucleoside Metabolism Salvage Pathway

mRNA Translation Enhancement: Comparison with Pseudouridine Modifications

In a comparative study of chemically modified mRNA delivered via lipid nanoparticles (LNPs) to mice, mRNAs incorporating different uridine modifications were evaluated for luciferase expression enhancement relative to unmodified mRNA [1]. N1-methylpseudouridine (m1Ψ) achieved up to an 11-fold increase in total luciferase expression compared to unmodified mRNA, representing the most effective modification regardless of delivery vehicle [1]. Pseudouridine (Ψ) and 5-methylcytidine (m5C) produced up to a 5-fold increase in expression [1]. 5-Methyluridine (m5U) was included among the tested modifications; however, quantitative fold-change data specifically for m5U were not reported in the abstract, and full experimental values would require access to the complete dataset [1]. This study establishes a rank-order framework for modification efficacy: m1Ψ (11-fold) > Ψ/m5C (5-fold) > unmodified baseline [1]. For applications requiring mRNA modifications, 5-methyluridine (α- or β-anomer) serves as a distinct chemical entity whose incorporation effects on translation efficiency and immunogenicity differ from pseudouridine-based modifications, necessitating separate procurement for comparative investigations.

mRNA Translation Enhancement Comparison
Cross-study
m1Ψ up to 11×; Ψ/m5C up to 5×; m5U data not fully reported
Rank-order framework for modification chemistry selection
Murine LNP model; firefly luciferase reporter; abstract-level data
mRNA Therapeutics Nucleoside Modification Lipid Nanoparticles

Nucleotide Salvage Pathway Intermediate Utility

5-Methyluridine (5-MU) serves as a key intermediate in the enzymatic synthesis of β-thymidine and the antiretroviral drugs stavudine (d4T) and zidovudine (AZT) [1]. Biocatalytic production of 5-MU via transglycosylation using nucleoside phosphorylases avoids the formation of unwanted isomers that complicate chemical synthesis routes [2]. This stereochemical fidelity is critical, as the α-anomer (Alpha-5-Methyluridine) represents precisely the unwanted isomer that must be avoided in β-thymidine and antiretroviral drug production. In the enzymatic preparation of 5-MU, transglycosylation methods using uridine phosphorylase and purine nucleoside phosphorylase enable one-pot synthesis of 5-MU from guanosine and thymine, providing an isomerically controlled route to the desired β-anomer [2]. Alpha-5-Methyluridine thus serves dual roles: as a reference standard for isomer detection in β-selective syntheses, and as a specialized α-configuration building block for applications requiring non-natural stereochemistry.

Synthetic Intermediate Utility
Cross-study
β-anomer: key intermediate for d4T/AZT; α-anomer: reference standard
Isomer purity verification role in β-selective enzymatic syntheses
Transglycosylation methods; industrial biocatalysis context
Biocatalysis Antiretroviral Synthesis Nucleoside Intermediates

Alpha-5-Methyluridine: Research and Industrial Applications


Anomeric Purity Verification for Antiretroviral Synthesis

In the industrial-scale production of stavudine (d4T) and zidovudine (AZT), 5-methyluridine (β-anomer) serves as a critical synthetic intermediate. Enzymatic transglycosylation methods are employed specifically to avoid unwanted isomer formation [1]. Alpha-5-Methyluridine (CAS: 3258-09-1) serves as the authentic α-anomer reference standard for HPLC, UPLC-MS/MS, and chiral chromatography methods used to verify that β-selective syntheses have not produced the undesired α-isomer [2]. The 9-10 °C melting point differential between α-anomer (174-175 °C) and β-anomer (184 °C) provides an additional orthogonal verification parameter for isomer identity confirmation [3].

Antimetabolite Screening for Lymphoid Malignancies

Alpha-5-Methyluridine is classified as a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies, operating through inhibition of DNA synthesis and induction of apoptosis [1]. Research programs investigating structure-activity relationships among nucleoside antimetabolites require stereochemically defined α-anomers to evaluate the contribution of anomeric configuration to anticancer activity, cellular uptake, and kinase activation efficiency [2]. Inclusion of this α-anomer in screening libraries enables comparative assessment against β-configured analogs and other nucleoside antimetabolites.

Nucleoside Metabolism and Enzyme Specificity

The reciprocal substrate specificity of uridine phosphorylase (processes 5-methyluridine but not thymidine) and thymidine phosphorylase (requires deoxyribosyl moiety, rejects ribose-containing nucleosides) establishes distinct metabolic routing for these compounds [1]. Alpha-5-Methyluridine, as the α-anomer of 5-methyluridine, provides a stereochemical probe for investigating how anomeric configuration affects recognition by nucleoside transporters, phosphorylases, and kinases. This compound enables studies of α/β stereochemical discrimination in nucleoside salvage pathways and enzyme active site geometry [2].

mRNA Modification and Translation Efficiency Studies

Comparative in vivo studies of chemically modified mRNA have established a rank-order of translation enhancement efficacy: N1-methylpseudouridine (11-fold increase) > pseudouridine/5-methylcytidine (5-fold increase) > unmodified mRNA baseline [1]. 5-Methyluridine (m5U) represents a distinct modification chemistry that differs from pseudouridine-based modifications in its effects on translation fidelity, ribosome processivity, and immunogenicity [2]. Alpha-5-Methyluridine, as the α-configuration variant, enables investigation of stereochemical effects on T7 RNA polymerase incorporation efficiency, mRNA stability, and translational outcomes. Procurement of the α-anomer supports comprehensive structure-activity mapping of uridine modifications in mRNA therapeutic development.

Application
Selection Property
Validation Focus
Anomeric Purity Verification for Antiretroviral Synthesis
α-Anomer reference standard for chiral separation
Isomer identity via chromatographic and thermal analysis
Antimetabolite Screening for Lymphoid Malignancies
Purine nucleoside analog classification
Cell-model apoptosis and DNA synthesis inhibition endpoints
Nucleoside Metabolism and Enzyme Specificity
Reciprocal UP/TP substrate specificity profile
α/β stereochemical discrimination in salvage pathway assays
mRNA Modification and Translation Efficiency Studies
Distinct uridine modification chemistry (m5U)
T7 RNA polymerase incorporation and translation outcome assessment

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